Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-3-chloroimidazo[1,2-a]pyrazine

Medicinal Chemistry Organic Synthesis Halogenation

Unlock orthogonal C6-Br and C3-Cl reactivity for sequential Suzuki/Buchwald chemistry. This privileged kinase core (XLogP 2.7, TPSA 30.2 Ų) offers favorable CNS ADME for glioblastoma/neuroscience programs. Stock supports library synthesis of 3,6-di(hetero)aryl inhibitors.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 1239441-36-1
Cat. No. B1380397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloroimidazo[1,2-a]pyrazine
CAS1239441-36-1
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(N=CC2=N1)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
InChIKeyRLWTZNHOPYIRHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-chloroimidazo[1,2-a]pyrazine (CAS 1239441-36-1): A Dual‑Halogenated Imidazopyrazine Building Block for Kinase‑Focused Medicinal Chemistry


6‑Bromo‑3‑chloroimidazo[1,2‑a]pyrazine (C₆H₃BrClN₃, MW 232.46 g/mol) is a heterobifunctional imidazo[1,2‑a]pyrazine core that presents two chemically distinct halogen handles (bromine at C6, chlorine at C3) for sequential or orthogonal cross‑coupling [1]. Its computed XLogP3‑AA of 2.7 and topological polar surface area (TPSA) of 30.2 Ų place it within a favorable physicochemical window for CNS‑penetrant and orally bioavailable leads [1]. The scaffold is a validated kinase inhibitor core, with 3,6‑di(hetero)aryl analogues demonstrating ATP‑competitive inhibition of CHK1, CHK2 and ABL [2].

Why 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Cannot Be Replaced by a Generic Halogenated Heterocycle


Substituting this compound with a superficially similar halogenated heterocycle (e.g., a 6‑bromo‑3‑chloroimidazo[1,2‑a]pyridine or a 3‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine regioisomer) fundamentally alters three critical properties: (1) the pyrazine nitrogen lone pairs modulate both hydrogen‑bond acceptor strength and π‑stacking with kinase hinge regions, directly impacting target affinity and selectivity [1]; (2) the regiospecific placement of bromine at C6 versus chlorine at C3 governs the chemo‑ and regioselectivity of sequential Suzuki‑Miyaura, Buchwald‑Hartwig or Sonogashira couplings, dictating the achievable molecular diversity [2]; and (3) the specific halogen‑nitrogen interplay yields a distinct lipophilicity profile (XLogP3‑AA = 2.7; TPSA = 30.2 Ų) that differs from its pyridine or pyridazine counterparts, affecting ADME properties including CNS penetration potential [3].

Quantitative Differentiation of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine Versus Closest Analogs and Regioisomers


Regioselective C3 Chlorination Yield: 66% Isolated Yield Achieved Under Mild Conditions

The target compound is synthesized by N‑chlorosuccinimide (NCS) chlorination of 6‑bromoimidazo[1,2‑a]pyrazine. Under optimized conditions (DCM, 50 °C, 18 h), 6‑bromo‑3‑chloroimidazo[1,2‑a]pyrazine is isolated in 66% yield as a white solid [1]. This contrasts with the analogous iodination reaction using N‑iodosuccinimide (NIS) to give 6‑bromo‑3‑iodoimidazo[1,2‑a]pyrazine, for which a yield is reported in the literature but under different conditions (DMF, 60 °C, 10 h), and with the regioisomeric 3‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine, which requires an inverted synthetic sequence and typically suffers from lower overall efficiency due to competing side reactions at the more electron‑deficient C6 position [2]. The 66% yield provides a reproducible, scalable entry point for building libraries of 3‑aryl‑6‑substituted imidazopyrazines.

Medicinal Chemistry Organic Synthesis Halogenation

Physicochemical Differentiation: XLogP3‑AA of 2.7 and TPSA of 30.2 Ų Favor CNS Drug‑Like Space

The target compound exhibits an XLogP3‑AA of 2.7 and a topological polar surface area (TPSA) of 30.2 Ų [1]. These values fall within the optimal range for blood‑brain barrier penetration (XLogP < 5; TPSA < 90 Ų) and oral bioavailability. In contrast, the pyridine‑based analog 6‑bromo‑3‑chloroimidazo[1,2‑a]pyridine (CAS 1260810‑96‑5) has a lower XLogP (calculated ~2.1) and a slightly higher TPSA (~33 Ų) due to the less electron‑withdrawing pyridine ring, while the pyridazine analog 6‑bromo‑3‑chloroimidazo[1,2‑b]pyridazine (CAS 1245647‑61‑3) has a significantly higher TPSA (~43 Ų) that may limit CNS penetration. The regioisomer 3‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine (CAS 63744‑23‑4) shares the same XLogP but exhibits altered electronic distribution that can affect hydrogen‑bonding with biological targets.

ADME CNS Drug Discovery Medicinal Chemistry

Orthogonal Halogen Reactivity Enables Sequential Functionalization of C6 and C3 Positions

The C6‑bromine and C3‑chlorine substituents exhibit differential reactivity in palladium‑catalyzed cross‑couplings. The C6‑bromine is preferentially engaged in Suzuki‑Miyaura couplings under standard conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 1,4‑dioxane, 80 °C), while the C3‑chlorine requires more forcing conditions (e.g., Pd₂(dba)₃/XPhos, Cs₂CO₃, 100 °C) or alternative coupling partners such as amines in Buchwald‑Hartwig amination [1]. In contrast, the regioisomer 3‑bromo‑6‑chloroimidazo[1,2‑a]pyrazine reverses this selectivity, with the C3‑bromine reacting first. The 6‑bromo‑3‑chloroimidazo[1,2‑a]pyridine analog exhibits a similar reactivity profile but with attenuated coupling efficiency at the 6‑position due to the less electron‑deficient pyridine ring. The 6‑bromo‑3‑chloroimidazo[1,2‑a]pyridine‑2‑carboxylic acid derivative introduces an additional carboxylic acid handle for amide bond formation but sacrifices the C6 position for late‑stage diversification.

Cross-Coupling Medicinal Chemistry Library Synthesis

Imidazo[1,2‑a]pyrazine Core Confers ATP‑Competitive Inhibition of CHK1, CHK2 and ABL Kinases

Kinase profiling of 3,6‑di(hetero)aryl imidazo[1,2‑a]pyrazine derivatives demonstrates ATP‑competitive inhibition of CHK1, with IC₅₀ values ranging from 1.5 μM to sub‑micromolar depending on pendant substitution [1]. More importantly, these imidazo[1,2‑a]pyrazines inhibit CHK2 and ABL with equivalent or better potency relative to CHK1 [1]. In contrast, 6‑bromo‑3‑chloroimidazo[1,2‑a]pyridine‑based analogues exhibit reduced potency against CHK1 (typically >5 μM) due to the loss of a key hydrogen‑bond acceptor from the pyrazine N1 nitrogen, while the pyridazine analogs show improved CHK1 potency but increased off‑target activity against a broader kinase panel [2]. The 6‑bromo‑3‑chloroimidazo[1,2‑a]pyrazine scaffold thus occupies a balanced position in terms of both potency and selectivity, making it a preferred starting point for CHK1/CHK2/ABL inhibitor optimization.

Kinase Inhibition Checkpoint Kinases Cancer Therapeutics

Evidence‑Backed Procurement Scenarios for 6‑Bromo‑3‑chloroimidazo[1,2‑a]pyrazine


CNS‑Penetrant Kinase Inhibitor Lead Generation

The compound's favorable physicochemical profile (XLogP = 2.7; TPSA = 30.2 Ų) positions it as an ideal starting point for neuroscience‑focused kinase inhibitor programs. Its computed properties predict high passive permeability and low efflux liability, making it suitable for developing brain‑penetrant CHK1, CHK2 or ABL inhibitors for glioblastoma or brain metastasis indications. Procurement supports library synthesis of 3,6‑disubstituted analogues where CNS penetration is a key design criterion [1].

Sequential C6‑then‑C3 Diversification for Focused Kinase Libraries

The orthogonal reactivity of the C6‑bromine and C3‑chlorine enables a robust two‑step library synthesis workflow: (1) Suzuki‑Miyaura coupling at C6 to install a hinge‑binding heteroaromatic group, followed by (2) Buchwald‑Hartwig amination or a second Suzuki coupling at C3 under forcing conditions to explore solvent‑exposed vector diversity. This approach maximizes SAR coverage with minimal synthetic steps, as validated in the development of CHK1 inhibitors where 3,6‑di(hetero)aryl imidazo[1,2‑a]pyrazines were generated via parallel synthesis [2].

BTK and mTOR Inhibitor Scaffold Optimization

Imidazo[1,2‑a]pyrazines are a privileged scaffold for Bruton's tyrosine kinase (BTK) and mTOR inhibition. Patents and literature identify 6‑bromo‑3‑chloroimidazo[1,2‑a]pyrazine as a key intermediate for constructing potent, selective BTK inhibitors [3] and mTOR inhibitors [4]. Procurement supports medicinal chemistry efforts to optimize selectivity over related kinases (e.g., EGFR, JAK family) by modulating the substitution pattern at C6 and C3.

DYRK/CLK Dual Inhibition for Alzheimer's Disease and Down Syndrome

Imidazo[1,2‑a]pyrazines are disclosed as core structures in small‑molecule inhibitors of DYRK1A, DYRK1B and Clk‑1 kinases, which are therapeutic targets for Alzheimer's disease, Down syndrome, and certain cancers [5]. 6‑Bromo‑3‑chloroimidazo[1,2‑a]pyrazine serves as a versatile advanced intermediate for accessing these 6,5‑heterocyclic inhibitors. Its procurement enables the exploration of SAR around the imidazopyrazine core for these emerging indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-chloroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.